5-(2-bromoethyl)-2-fluorobenzonitrile
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Overview
Description
5-(2-Bromoethyl)-2-fluorobenzonitrile is an organic compound with the molecular formula C9H7BrFN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromoethyl group and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromoethyl)-2-fluorobenzonitrile typically involves the bromination of 2-fluorobenzonitrile followed by the introduction of the bromoethyl group. One common method involves the reaction of 2-fluorobenzonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to introduce the bromo group. The resulting intermediate is then reacted with ethylene bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoethyl)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the bromo group or to modify the nitrile group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups replacing the bromoethyl group.
Oxidation: Products include carboxylic acids, aldehydes, or ketones depending on the reaction conditions.
Reduction: Products include amines or hydrocarbons depending on the extent of reduction.
Scientific Research Applications
5-(2-Bromoethyl)-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-bromoethyl)-2-fluorobenzonitrile involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the inhibition of enzyme activity or the modification of protein function. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylbenzene: Similar structure but lacks the nitrile and fluorine groups.
2-Fluorobenzonitrile: Lacks the bromoethyl group.
5-(2-Chloroethyl)-2-fluorobenzonitrile: Similar structure but with a chloroethyl group instead of a bromoethyl group.
Uniqueness
5-(2-Bromoethyl)-2-fluorobenzonitrile is unique due to the presence of both the bromoethyl and fluorine substituents on the benzonitrile core. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
1428478-55-0 |
---|---|
Molecular Formula |
C9H7BrFN |
Molecular Weight |
228.1 |
Purity |
95 |
Origin of Product |
United States |
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